Product packaging for AMBMP hydrochloride(Cat. No.:)

AMBMP hydrochloride

Cat. No.: B1191978
M. Wt: 386.84
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context of Research on AMBMP Hydrochloride as a Chemical Probe

The application of this compound as a chemical probe is rooted in the broader effort to identify small molecules that can selectively modulate specific biological targets. Its identification as a Wnt canonical signaling activator in 2005 marked a significant step in the use of small molecules to study this pathway. tocris.comrndsystems.combio-techne.com Chemical probes like this compound are invaluable in dissecting complex signaling cascades and understanding their roles in various physiological and pathological conditions.

Overview of this compound's Reported Biological Activities in Research Contexts

Research has revealed several reported biological activities of this compound, highlighting its utility as a multifaceted research tool. A key activity is its role as a Wnt canonical signaling activator. tocris.comrndsystems.combio-techne.comabmole.comresearchgate.net The Wnt pathway is crucial for various developmental processes and its dysregulation is implicated in numerous diseases, including cancer. tocris.com

Beyond its effects on Wnt signaling, this compound has also been reported to inhibit tubulin polymerization. tocris.comrndsystems.combio-techne.comabmole.com Tubulin is a major component of the cytoskeleton, and its polymerization is essential for processes such as cell division and intracellular transport.

Furthermore, studies have indicated that this compound can suppress the inflammatory response induced by Toll-like receptor (TLR) 2, TLR4, and TLR5 in human monocytes. tocris.comrndsystems.combio-techne.comabmole.com This suggests a potential role for this compound in investigating inflammatory pathways.

In the context of cell proliferation, this compound has been shown to inhibit the proliferation of MDA-MB-231 breast cancer cells and induce cell cycle arrest. tocris.comrndsystems.combio-techne.comabmole.com This finding points to its potential use in cancer biology research to study cell cycle regulation and growth inhibition.

Research also indicates that this compound decreases embryo to blastocyst development, suggesting its involvement in developmental biology studies. tocris.comrndsystems.combio-techne.comabmole.com

More recently, this compound has been explored for its ability to activate CaMKIIβ signaling. nih.govresearchgate.net This activity has been investigated in the context of Limb Girdle Muscular Dystrophy R1 (LGMDR1), where AMBMP treatment in mouse models was shown to activate CaMKIIβ, improve oxidative properties, increase slow fiber size, and enhance exercise performance. nih.govresearchgate.net

The diverse biological activities reported for this compound are summarized in the following table:

Biological ActivityResearch Contexts
Wnt canonical signaling activatorDevelopmental biology, disease mechanisms (e.g., cancer), cell signaling studies. tocris.comrndsystems.combio-techne.comabmole.comresearchgate.net
Inhibits tubulin polymerizationCytoskeletal research, cell division studies. tocris.comrndsystems.combio-techne.comabmole.com
Suppresses TLR2/4/5-induced inflammatory responseInflammation research, immunology. tocris.comrndsystems.combio-techne.comabmole.com
Inhibits cell proliferation and induces cell cycle arrestCancer biology, cell cycle regulation studies (e.g., MDA-MB-231 cells). tocris.comrndsystems.combio-techne.comabmole.com
Decreases embryo to blastocyst developmentDevelopmental biology. tocris.comrndsystems.combio-techne.comabmole.com
Activates CaMKIIβ signalingMuscle biology, muscular dystrophy research (e.g., LGMDR1). nih.govresearchgate.net

Significance and Role of this compound in Contemporary Biochemical and Molecular Biology Research

This compound holds significance in contemporary biochemical and molecular biology research as a valuable tool for perturbing and studying specific cellular pathways. Its ability to activate Wnt signaling allows researchers to investigate the downstream effects of this crucial pathway in various biological contexts. tocris.comrndsystems.combio-techne.comabmole.comresearchgate.net The Wnt pathway's involvement in cellular differentiation, proliferation, and embryogenesis makes this compound relevant to studies in developmental biology and disease pathogenesis, particularly cancer. tocris.com

The reported inhibition of tubulin polymerization provides a means to explore the dynamics of the cytoskeleton and its role in cellular processes. tocris.comrndsystems.combio-techne.comabmole.com Its effects on the inflammatory response mediated by TLRs offer opportunities to study innate immunity and inflammation at a molecular level. tocris.comrndsystems.combio-techne.comabmole.com

Furthermore, the observed inhibition of cancer cell proliferation and induction of cell cycle arrest highlight its utility in cancer research for understanding the mechanisms of uncontrolled cell growth. tocris.comrndsystems.combio-techne.comabmole.com The recent findings regarding its role in activating CaMKIIβ signaling and improving muscle function in LGMDR1 models underscore its emerging importance in muscle biology and the study of muscular dystrophies. nih.govresearchgate.net

Properties

Molecular Formula

C19H18N4O3.HCl

Molecular Weight

386.84

Synonyms

Alternative Names: BML 284, CID 11210285

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications of Ambmp Hydrochloride

Strategies for the Laboratory Synthesis of AMBMP Hydrochloride

The laboratory synthesis of this compound centers around the construction of its core 2,4-diaminopyrimidine (B92962) scaffold, followed by the introduction of its characteristic substituents. While the seminal work by Liu et al. in 2005 first described this Wnt signaling agonist, the detailed synthetic procedures often rely on established pyrimidine (B1678525) chemistry. The general approach involves a multi-step synthesis that culminates in the formation of the desired product.

A common strategy for constructing the 2,4-diaminopyrimidine core involves the condensation of a guanidine (B92328) salt with a β-keto ester or a related 1,3-dicarbonyl compound. For this compound, a plausible synthetic route would begin with a reaction between 3-methoxyacetophenone and a suitable reagent to form a β-keto nitrile or a similar intermediate. This intermediate would then be reacted with guanidine to form the 2-amino-4-hydroxy-6-(3-methoxyphenyl)pyrimidine.

Subsequent steps would involve the conversion of the hydroxyl group to a leaving group, such as a chloride, using a chlorinating agent like phosphorus oxychloride (POCl₃). This chlorinated intermediate is then subjected to nucleophilic aromatic substitution. The final key step is the introduction of the N4-substituent by reacting the 4-chloro-6-(3-methoxyphenyl)-2-aminopyrimidine with 1,3-benzodioxol-5-ylmethanamine. The resulting free base is then treated with hydrochloric acid to yield the stable this compound salt.

StepReactantsReagentsProduct
13-Methoxyacetophenone, Diethyl carbonateSodium ethoxideEthyl 3-(3-methoxyphenyl)-3-oxopropanoate
2Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate, Guanidine hydrochlorideSodium ethoxide2-Amino-6-(3-methoxyphenyl)pyrimidin-4-ol
32-Amino-6-(3-methoxyphenyl)pyrimidin-4-olPhosphorus oxychloride4-Chloro-6-(3-methoxyphenyl)pyrimidin-2-amine
44-Chloro-6-(3-methoxyphenyl)pyrimidin-2-amine, (Benzo[d] chemicalbook.comnih.govdioxol-5-yl)methanamineDiisopropylethylamineN4-(Benzo[d] chemicalbook.comnih.govdioxol-5-ylmethyl)-6-(3-methoxyphenyl)pyrimidine-2,4-diamine
5N4-(Benzo[d] chemicalbook.comnih.govdioxol-5-ylmethyl)-6-(3-methoxyphenyl)pyrimidine-2,4-diamineHydrochloric acidThis compound

This is an interactive data table based on a representative synthetic pathway.

Design and Development of this compound Analogs

The development of analogs of this compound is driven by the desire to improve its potency, selectivity, and pharmacokinetic properties as a modulator of the Wnt signaling pathway. Structure-activity relationship (SAR) studies are crucial in guiding the design of these new molecules. Modifications are typically focused on the three main components of the AMBMP structure: the 6-(3-methoxyphenyl) group, the N4-(1,3-benzodioxol-5-ylmethyl) group, and the 2,4-diaminopyrimidine core.

Modifications of the Phenyl Ring:

Researchers have explored the impact of substituting the 3-methoxyphenyl (B12655295) group at the 6-position of the pyrimidine ring with other substituted phenyl rings. The goal of these modifications is to investigate how electronic and steric factors influence the compound's activity. For instance, analogs with different substituents on the phenyl ring, such as halogens, alkyl groups, or other alkoxy groups, have been synthesized to probe the binding pocket of its biological target. The position of the substituent on the phenyl ring is also a critical factor in determining the biological activity.

Modifications of the N4-Substituent:

The 1,3-benzodioxole (B145889) moiety is another key area for modification. Analogs have been designed where this group is replaced with other bicyclic or monocyclic aromatic systems to understand the spatial and electronic requirements for optimal activity. Furthermore, the length and nature of the linker between the pyrimidine core and the aromatic ring can be altered.

Modifications of the 2,4-Diaminopyrimidine Core:

While the 2,4-diaminopyrimidine core is often considered essential for the primary biological activity, some studies have investigated the effects of its modification. This could include the introduction of small alkyl groups at the N2 or N4 amino groups or the exploration of alternative heterocyclic cores that mimic the hydrogen bonding pattern of the diaminopyrimidine.

Analog SeriesR1 (at C6)R2 (at N4)Rationale
AVaried substituted phenyls(Benzo[d] chemicalbook.comnih.govdioxol-5-yl)methylExplore electronic and steric effects at the C6 position.
B3-MethoxyphenylVaried substituted benzylsInvestigate the importance of the benzodioxole moiety.
C3-Methoxyphenyl(Benzo[d] chemicalbook.comnih.govdioxol-5-yl)methyl with modified linkerAssess the impact of linker length and flexibility.
DVaried substituted phenylsVaried substituted benzylsCombine modifications to explore synergistic effects.

This is an interactive data table illustrating general strategies for analog design.

Exploration of Chemical Reaction Pathways for this compound Derivatization

The derivatization of this compound opens up avenues for creating probes for biological studies, developing prodrugs, or further optimizing its properties. The chemical reactivity of the molecule is centered on the amino groups of the 2,4-diaminopyrimidine core and the aromatic rings.

Reactions at the Amino Groups:

The primary and secondary amino groups at the 2 and 4 positions of the pyrimidine ring are nucleophilic and can undergo a variety of chemical transformations. These include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. This can be used to modulate the compound's polarity and cell permeability.

Alkylation: Introduction of alkyl groups using alkyl halides. This can probe steric constraints in the binding site.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Reductive Amination: The primary amino group at the 2-position can potentially react with aldehydes or ketones in the presence of a reducing agent to form secondary amines.

Reactions on the Aromatic Rings:

The phenyl and benzodioxole rings can undergo electrophilic aromatic substitution reactions, although the conditions need to be carefully controlled to avoid side reactions. Potential derivatizations include:

Nitration: Introduction of a nitro group, which can then be reduced to an amino group for further functionalization.

Halogenation: Introduction of halogen atoms, which can serve as handles for cross-coupling reactions.

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups, though the presence of the electron-donating methoxy (B1213986) and dioxole groups can lead to complex product mixtures.

The choice of reaction pathway for derivatization depends on the desired final compound and the need to maintain the core structure required for biological activity.

Reaction TypeReagent ClassPotential ProductPurpose of Derivatization
AcylationAcyl chlorides, AnhydridesAmidesProdrugs, alter solubility
AlkylationAlkyl halidesN-alkylated derivativesSAR studies, molecular probes
SulfonylationSulfonyl chloridesSulfonamidesModify electronic properties
NitrationNitrating agentsNitro-derivativesIntermediate for further functionalization
HalogenationHalogenating agentsHalo-derivativesHandles for cross-coupling reactions

This is an interactive data table summarizing potential derivatization pathways.

Molecular and Cellular Mechanisms of Action of Ambmp Hydrochloride

Canonical Wnt Signaling Pathway Modulation by AMBMP Hydrochloride

This compound is recognized as an activator of the canonical Wnt signaling pathway. tocris.com This pathway is integral to embryonic development, cellular differentiation, and proliferation. tocris.com

Activation of Beta-Catenin and TCF-Dependent Transcriptional Activity

The canonical Wnt pathway's transcriptional output is mediated by β-catenin and T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors. nih.gov In the absence of a Wnt signal, a "destruction complex" phosphorylates β-catenin, targeting it for degradation. Upon pathway activation, this complex is inhibited, leading to the accumulation of β-catenin, which then translocates to the nucleus. elifesciences.org In the nucleus, β-catenin associates with TCF/LEF family members to activate the transcription of specific target genes. nih.govnih.gov

AMBMP was initially identified as a Wnt agonist through its capacity to activate a multimerized TCF/LEF luciferase reporter construct, directly indicating its role in promoting TCF-dependent transcription. nih.gov Studies have shown that AMBMP induces canonical Wnt signaling events, which are central to its modulatory functions in various cellular contexts. tocris.com

Investigation of Upstream and Downstream Signaling Events in Wnt Pathway Regulation

The mechanism of AMBMP-mediated Wnt activation involves the modulation of key upstream components that regulate β-catenin stability. In the canonical pathway, the inactivation of Glycogen Synthase Kinase 3β (GSK3β), a core component of the destruction complex, is a critical upstream event that prevents β-catenin phosphorylation and subsequent degradation.

Downstream of β-catenin stabilization, the activation of TCF/LEF-dependent genes represents the functional outcome of the signaling cascade. These target genes are involved in a diverse array of cellular processes, including proliferation and differentiation. reactome.org The activation of these genetic programs underlies the observed physiological effects of canonical Wnt signaling.

Exploration of Interplay with Alternative Wnt Signaling Axes (e.g., Wnt-YAP)

While AMBMP is primarily characterized as a canonical Wnt agonist, there is growing interest in the crosstalk between Wnt signaling and other pathways, such as the Hippo-YAP/TAZ pathway. nih.govmdpi.com The Hippo pathway effector YAP/TAZ has been identified as a downstream effector of alternative Wnt signaling. nih.gov Mechanistically, components of the β-catenin destruction complex, such as AXIN, can also sequester YAP/TAZ in the cytoplasm. mdpi.com Wnt signaling can disrupt this complex, leading to the nuclear translocation of not only β-catenin but also YAP/TAZ, suggesting a point of convergence. mdpi.com However, direct studies detailing the specific interplay between this compound and the Wnt-YAP signaling axis are not extensively documented in the current literature, representing an area for future investigation.

Microtubule and Tubulin Polymerization Dynamics Influenced by this compound

In addition to its role as a Wnt agonist, this compound has been identified as a potent regulator of microtubule (MT) dynamics. nih.govnih.gov It functions as an inhibitor of tubulin polymerization, a process critical for the structure and function of the cellular cytoskeleton. tocris.comresearchgate.net

Direct Binding Studies and Mechanistic Insights into Tubulin Interaction

Research has provided evidence that tubulin is a direct molecular target of AMBMP. nih.gov Cellular assays and pathway profiling have identified AMBMP as a microtubule regulator that can bind to MTs and affect their polymerization. nih.gov The rapid onset of its effects on microtubule growth—occurring within seconds of treatment—suggests a direct interaction with tubulin or microtubule-associated proteins, rather than a mechanism dependent on new gene transcription via the Wnt pathway. nih.gov In cold shock recovery assays, cells treated with AMBMP showed an accumulation of tubulin at the centrosomes but demonstrated little to no regrowth of microtubule filaments, further supporting its role as a potent inhibitor of microtubule growth. nih.gov

Consequence of Microtubule Disruption on Cellular Processes

The disruption of microtubule dynamics by AMBMP has profound consequences for various cellular functions that rely on a properly functioning cytoskeleton. nih.govnih.gov Its effects are comparable to those of well-characterized microtubule-depolymerizing agents like nocodazole (B1683961). nih.govnih.gov

Cell Polarity and Ciliogenesis: Treatment of Xenopus embryos with AMBMP leads to a significant disruption in the ability of cilia to polarize correctly. nih.govnih.gov This is quantified by a substantial increase in the circular standard deviation (CSD) of cilia orientation within cells. nih.gov Furthermore, AMBMP treatment can lead to a complete loss of cilia, indicating a disruption of ciliogenesis, the process of cilia formation. nih.gov

Cell Migration: Microtubule dynamics are essential for cell migration. nih.gov Scratch assays performed on RPE1 cells demonstrated that AMBMP significantly blocks two-dimensional cell migration. nih.gov This effect on cell movement is attributed to its role in regulating microtubule dynamics rather than its activation of the Wnt pathway. nih.gov

The potent effects of AMBMP on these fundamental, microtubule-based cellular processes have led to the suggestion that its utility as a specific Wnt regulator may be questionable in contexts where cytoskeletal integrity is critical. nih.govnih.gov

Table 1: Effects of this compound on Microtubule-Dependent Cellular Processes

Cellular ProcessObservation with AMBMP TreatmentQuantitative Finding/ComparisonSource
Microtubule Growth Potent and rapid blockage of microtubule growth.Accumulation of tubulin at centrosomes with little filament regrowth after cold shock. nih.gov
Cilia Polarity Complete loss of cilia polarity in Xenopus embryos.Circular standard deviation (CSD) increases from 33 (control) to 96. nih.gov
Ciliogenesis Complete loss of cilia.Disruption of microtubule nucleation required for ciliogenesis. nih.gov
Cell Migration Blockage of 2D cell migration in scratch assays.Similar, though less potent, effect compared to nocodazole. nih.gov

Activation of Calcium/Calmodulin-Dependent Protein Kinase II Beta (CaMKIIβ) Signaling by this compound

This compound has been identified as a significant activator of CaMKIIβ signaling. This activation is central to many of its observed physiological effects, particularly in the context of muscle phenotype and metabolism. Research in mouse models of limb girdle muscular dystrophy has shown that treatment with this compound leads to increased CaMKIIβ activation researchgate.net.

Molecular Mechanisms of CaMKIIβ Activation

The activation of CaMKIIβ by this compound is primarily understood through its role as a modulator of Wnt signaling pathways. This compound functions as a non-canonical Wnt agonist researchgate.net. The non-canonical Wnt/Ca²+ pathway is initiated when a Wnt ligand binds to its receptor complex, leading to the release of intracellular calcium (Ca²+) from the endoplasmic reticulum nih.govresearchgate.net.

This elevation in cytosolic Ca²+ concentration leads to the binding of Ca²+ to calmodulin (CaM). The resulting Ca²+/CaM complex then binds to and activates Ca²+-dependent enzymes, a key one being CaMKII nih.govresearchgate.net. Upon binding Ca²+/CaM, CaMKII undergoes a conformational change that relieves its autoinhibition, allowing the kinase domain to become active and phosphorylate its downstream targets nih.govmdpi.com. Studies have specifically demonstrated that AMBMP treatment increases the levels of phosphorylated, and thus active, CaMKIIβ in muscle tissue researchgate.net. This mechanism positions this compound as a chemical tool that can mimic certain aspects of Ca²+-dependent signaling cascades.

Cellular and Subcellular Metabolic Reprogramming Associated with CaMKIIβ Activation

The activation of CaMKII has significant consequences for cellular metabolism. In general, CaMKII is recognized as a link between the metabolic state of a cell and its physiological responses nih.gov. Pathological activation of CaMKII in mitochondria, for instance, can cause adverse metabolic reprogramming and is associated with conditions like dilated cardiomyopathy nih.gov.

Conversely, targeted activation of CaMKIIβ by this compound has been shown to induce beneficial metabolic reprogramming in skeletal muscle. In preclinical models, AMBMP treatment reprograms metabolically altered muscle towards a more slow-oxidative phenotype researchgate.net. This shift is characterized by improved oxidative metabolism and is associated with an increase in the size of slow-twitch muscle fibers. This reprogramming effect highlights the therapeutic potential of modulating CaMKIIβ signaling to restore metabolic function in diseased muscle researchgate.net. The process is driven by CaMKIIβ-dependent transcriptional programs that regulate metabolic pathways researchgate.net.

Immunomodulatory Mechanisms of this compound

Beyond its effects on CaMKII signaling, this compound exhibits significant immunomodulatory properties, particularly through its interaction with the innate immune system.

Suppression of TLR2/4/5-Induced Inflammatory Responses in Monocytes

A key immunomodulatory function of this compound is its ability to suppress inflammatory responses triggered by Toll-like receptors (TLRs). Specifically, the compound has been shown to suppress inflammatory responses induced by ligands for TLR2, TLR4, and TLR5 in human monocytes . Monocytes are crucial cells of the innate immune system that, upon activation by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), can differentiate and produce pro-inflammatory cytokines nih.govnih.gov. By inhibiting the signaling cascades initiated by these key TLRs, this compound can effectively dampen the inflammatory output of monocytes.

Analysis of Associated Signaling Pathways in Immune Cells

The suppression of TLR responses by this compound implicates the modulation of downstream signaling pathways that are crucial for the inflammatory response. TLR signaling, upon ligand binding, typically proceeds through adaptor proteins like MyD88, leading to the activation of the IκB kinase (IKK) complex nih.govresearchgate.net. The IKK complex then phosphorylates inhibitors of NF-κB (IκB), targeting them for degradation and allowing the transcription factor NF-κB to translocate to the nucleus nih.gov.

In the nucleus, NF-κB, often in concert with other transcription factors like activator protein-1 (AP-1), drives the expression of numerous pro-inflammatory genes, including cytokines and chemokines researchgate.netmdpi.com. Inhibition of TLR4 signaling has been shown to decrease the phosphorylation of the p65 subunit of NF-κB and reduce the expression of cytokines like IL-6 nih.gov. Therefore, the mechanism by which this compound suppresses TLR2/4/5-induced inflammation likely involves the inhibition of one or more key nodes in this pathway, such as the IKK complex or the nuclear translocation of NF-κB, thereby preventing the transcription of inflammatory mediators in immune cells like monocytes.

Cell Cycle Regulation and Cellular Proliferation Mechanisms Mediated by this compound

This compound has a profound impact on cell division, primarily by interfering with the microtubule cytoskeleton, which is essential for the formation of the mitotic spindle. Research indicates that the compound's effects on cell proliferation are potent and can be cell-type specific.

In human breast cancer cells (MDA-MB-231), this compound has been observed to inhibit cell proliferation and induce cell cycle arrest researchgate.net. The molecular basis for this effect is its activity as a tubulin polymerization inhibitor . By disrupting the intracellular microtubule network, this compound prevents the proper formation and function of the mitotic spindle during cell division researchgate.net. This disruption leads to an arrest in the cell cycle, typically at the G2/M transition, as the cell's checkpoint mechanisms detect the spindle defects and halt progression into anaphase researchgate.netnih.gov. This mechanism of action is similar to that of other well-known microtubule-disrupting agents like nocodazole nih.govnih.gov. The ability to halt the cell cycle makes this compound a subject of interest in cancer research.

Table of Research Findings for this compound

Mechanism CategorySpecific ActionAffected Pathway/ProcessCellular OutcomeReference
CaMKIIβ SignalingActivation of CaMKIIβNon-canonical Wnt/Ca²+Increased phosphorylation of CaMKIIβ researchgate.net
Metabolic ReprogrammingInduces oxidative phenotypeCaMKIIβ-dependent transcriptionImproved oxidative metabolism in muscle researchgate.net
ImmunomodulationSuppression of TLR responsesTLR2/4/5 signalingReduced inflammatory response in monocytes
Cell Cycle RegulationInhibition of tubulin polymerizationMicrotubule network dynamicsCell cycle arrest and inhibition of proliferation researchgate.net

Impact on Cell Cycle Progression and Arrest Pathways

This compound has been identified as an inhibitor of cell proliferation, inducing cell cycle arrest in cancer cells such as the MDA-MB-231 breast cancer line. The primary mechanism underlying this effect is its ability to disrupt microtubule dynamics, which are essential for the formation and function of the mitotic spindle during cell division.

Research has demonstrated that this compound inhibits tubulin polymerization. This disruption of the intracellular microtubule network is crucial for its cytostatic effects. During mitosis, a properly formed and functioning mitotic spindle is required to segregate chromosomes accurately into daughter cells. By inhibiting the polymerization of tubulin, this compound prevents the assembly of this critical structure.

Studies have shown that treatment with this compound leads to significant disruption of mitotic spindles. At lower concentrations (around 30 nM), it has been observed to cause a slight shortening of the spindle and astral microtubules. At higher concentrations (0.3 to 3 µM), it leads to a significant disruption of the mitotic spindles. This interference with the mitotic apparatus triggers the spindle assembly checkpoint, a crucial cell cycle surveillance mechanism. The activation of this checkpoint halts the cell cycle in the M phase, preventing the cell from proceeding to anaphase until all chromosomes are correctly attached to the spindle. This M-phase arrest is a characteristic outcome for agents that destabilize microtubules.

The table below summarizes the observed effects of this compound on cell cycle progression.

Cell LineConcentrationObserved Effect on Cell CycleReference
MDA-MB-23130 nMSlight shortening of spindle and astral microtubules
MDA-MB-2310.3 - 3 µMSignificant disruption of mitotic spindles, leading to M-phase arrest

Mechanistic Studies on Cellular Proliferation Pathways

The influence of this compound on key signaling pathways that regulate cellular proliferation has been a subject of investigation. While initially identified as a Wnt canonical signaling activator, its effects on other proliferation pathways are also being elucidated.

Conversely, studies have indicated that this compound does not activate the PI3K/Akt signaling pathway. The PI3K/Akt pathway is a central regulator of cell survival, growth, and proliferation, and its aberrant activation is a common feature in many cancers. nih.govnih.gov The lack of activation of this pathway by this compound is a significant mechanistic detail. Similarly, its impact on the AMPK signaling pathway, another key regulator of cellular energy homeostasis and proliferation, has not been observed.

The effect of this compound on the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway, another critical cascade in the regulation of cell proliferation, has not been extensively detailed in the available research. The MAPK/ERK pathway is frequently dysregulated in cancer, leading to uncontrolled cell growth. nih.govnih.gov

The table below outlines the known effects of this compound on major cellular proliferation pathways.

Signaling PathwayEffect of this compoundImplication for Cellular ProliferationReference
CaMKIIActivationComplex, requires further study in the context of its anti-proliferative effects. nih.gov
PI3K/AktNo activation observedDoes not promote cell survival and growth through this key pathway. nih.govnih.gov
MAPK/ERKNot extensively reportedThe role of this pathway in the action of this compound is not yet clear. nih.govnih.gov

Structure Activity Relationship Sar and Rational Design of Ambmp Hydrochloride Derivatives

Identification of Key Structural Determinants for AMBMP Hydrochloride's Molecular Activity

The molecular architecture of this compound, chemically known as N4-(1,3-Benzodioxol-5-ylmethyl)-6-(3-methoxyphenyl)-2,4-pyrimidinediamine hydrochloride, can be dissected into three primary structural components: the 2,4-pyrimidinediamine core, the N4-(1,3-benzodioxol-5-ylmethyl) substituent, and the 6-(3-methoxyphenyl) substituent. The interplay of these moieties is critical for its biological effects.

The 2,4-pyrimidinediamine scaffold is a well-established "privileged structure" in medicinal chemistry, frequently found in molecules targeting a variety of enzymes, particularly kinases. This core structure serves as a versatile template for the attachment of various substituents that can modulate biological activity and selectivity. In the context of this compound, the amino groups at the C2 and C4 positions are likely crucial for forming key hydrogen bond interactions with its biological targets. The pyrimidine (B1678525) ring itself provides a rigid framework for the spatial orientation of the pendant groups.

The N4-(1,3-benzodioxol-5-ylmethyl) group is a significant contributor to the molecule's activity. The 1,3-benzodioxole (B145889) (or methylenedioxyphenyl) moiety is found in numerous biologically active natural products and synthetic compounds and is known to participate in various biological interactions. Its presence in this compound may be important for establishing specific hydrophobic and electronic interactions within the binding sites of its target proteins. The benzyl (B1604629) linker provides a degree of conformational flexibility, allowing the benzodioxole ring to adopt an optimal orientation for binding.

The 6-(3-methoxyphenyl) substituent also plays a vital role in defining the pharmacological profile of this compound. The methoxy (B1213986) group can act as a hydrogen bond acceptor and influence the electronic properties of the phenyl ring. The position of the methoxy group (meta) is likely critical for optimal binding. Modifications to this phenyl ring, such as altering the substitution pattern or introducing different functional groups, would be expected to significantly impact both potency and target selectivity.

Structural ComponentProbable Role in Molecular ActivityPotential Impact of Modification
2,4-Pyrimidinediamine CoreProvides a rigid scaffold and key hydrogen bonding interactions.Modifications could alter the fundamental binding mode and overall activity.
N4-(1,3-Benzodioxol-5-ylmethyl) GroupContributes to specific hydrophobic and electronic interactions; influences target recognition.Alterations to the benzodioxole ring or the benzyl linker could modulate target selectivity and potency.
6-(3-Methoxyphenyl) GroupParticipates in binding through hydrophobic and potential hydrogen bonding interactions; influences electronic properties.Changes in the substitution pattern or functional groups on the phenyl ring are likely to affect potency and selectivity.

Computational and Cheminformatics Approaches in this compound SAR Elucidation

While specific computational studies on this compound are not extensively reported in the public domain, the application of computational and cheminformatics tools is a cornerstone of modern drug discovery and can be instrumental in elucidating its SAR.

Molecular docking simulations can be employed to predict the binding mode of this compound within the active sites of its putative targets, such as components of the Wnt signaling pathway or tubulin. These studies can help to visualize the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. By understanding these interactions, researchers can prioritize the design of new analogs with improved binding affinity.

Quantitative Structure-Activity Relationship (QSAR) studies represent another powerful computational approach. QSAR models correlate the biological activity of a series of compounds with their physicochemical properties or structural features. For a series of this compound analogs, a QSAR model could identify the key molecular descriptors that are positively or negatively correlated with Wnt activation or tubulin polymerization inhibition. Such models can then be used to predict the activity of virtual compounds before their synthesis, thereby streamlining the drug discovery process.

Pharmacophore modeling can be used to identify the essential three-dimensional arrangement of chemical features that are necessary for the biological activity of this compound. A pharmacophore model for this compound would likely include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic centers. This model can then be used to screen large chemical databases for novel scaffolds that fit the pharmacophore and may possess similar biological activities.

Cheminformatics approaches , more broadly, can aid in the analysis of large datasets of compounds related to this compound. Techniques such as chemical space analysis and scaffold diversity assessment can help in designing novel libraries of analogs with a high degree of structural diversity, increasing the chances of discovering compounds with improved properties.

Computational/Cheminformatics ApproachApplication in this compound SAR ElucidationExpected Outcome
Molecular DockingPredicting the binding orientation and interactions of this compound and its analogs with target proteins.Identification of key amino acid residues involved in binding and guidance for designing analogs with improved affinity.
QSARDeveloping mathematical models that correlate the structural properties of this compound analogs with their biological activity.Prediction of the activity of novel, unsynthesized analogs and identification of key physicochemical properties for activity.
Pharmacophore ModelingDefining the essential 3D arrangement of chemical features required for the biological activity of this compound.A virtual screening tool to identify diverse chemical scaffolds with the potential for similar biological activity.
CheminformaticsAnalyzing the chemical space and structural diversity of this compound-related compounds.Design of diverse and focused compound libraries for synthesis and screening.

Rational Design Principles for Novel this compound Analogs with Modified Target Selectivity or Potency

The rational design of novel this compound analogs is guided by the SAR data obtained from experimental and computational studies. The primary goals of such design efforts are typically to enhance potency, improve selectivity for a particular target (e.g., a specific component of the Wnt pathway over tubulin, or vice versa), and optimize pharmacokinetic properties.

One key principle is bioisosteric replacement , where a functional group on the parent molecule is replaced with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity or metabolic stability. For example, the methoxy group on the 6-phenyl ring could be replaced with other small electron-donating or -withdrawing groups to probe the electronic requirements for optimal activity. Similarly, the 1,3-benzodioxole moiety could be replaced with other bicyclic or heterocyclic ring systems to explore new interactions with the target protein.

Scaffold hopping is another rational design strategy that involves replacing the central 2,4-pyrimidinediamine core with other heterocyclic systems that can maintain the appropriate spatial arrangement of the key substituent groups. This approach can lead to the discovery of novel chemical series with completely different intellectual property landscapes and potentially improved drug-like properties.

To enhance target selectivity , a detailed understanding of the structural differences between the binding sites of the different targets of this compound is necessary. For instance, if the goal is to design a selective Wnt activator, analogs could be designed to incorporate functional groups that form specific interactions with unique residues in the Wnt pathway target's binding site that are not present in the tubulin binding site.

Finally, the principles of "drug-likeness," such as those encapsulated in Lipinski's Rule of Five, are considered throughout the design process to ensure that the novel analogs have a higher probability of being orally bioavailable and possessing favorable pharmacokinetic profiles.

Rational Design PrincipleApplication to this compoundPotential Outcome
Bioisosteric ReplacementReplacing the methoxy or benzodioxole groups with other functional groups or ring systems.Improved potency, selectivity, or metabolic stability.
Scaffold HoppingReplacing the 2,4-pyrimidinediamine core with other heterocyclic scaffolds.Discovery of novel chemical series with potentially improved properties and new intellectual property.
Structure-Based Design for SelectivityDesigning analogs that exploit structural differences between the binding sites of different targets.Development of analogs with enhanced selectivity for either Wnt activation or tubulin inhibition.
Optimization of Physicochemical PropertiesModifying the structure to improve properties such as solubility, permeability, and metabolic stability.Analogs with improved "drug-like" properties and better in vivo performance.

Preclinical Research Paradigms Utilizing Ambmp Hydrochloride

In Vitro Cellular Models for Mechanistic Investigations

In vitro models provide a controlled environment to dissect the specific molecular and cellular effects of AMBMP hydrochloride. These systems are foundational for understanding its mechanism of action on distinct cell types and pathways.

Human monocyte-derived macrophages are crucial components of the innate immune system, and their response to pathogens is mediated by Toll-like receptors (TLRs). nih.govbiorxiv.org this compound has been utilized in human monocyte models to investigate its influence on inflammatory signaling. Research findings indicate that the compound suppresses the inflammatory response induced by TLR2, TLR4, and TLR5 activation in these cells. biosynth.com This demonstrates its potential for modulating key pathways in innate immunity, providing a model for studying the interplay between Wnt signaling and inflammation.

Table 1: Effect of this compound on Human Monocyte Inflammatory Pathways

Cellular Model Target Pathway Observed Effect in Preclinical Research

The MDA-MB-231 breast cancer cell line is a well-established model for studying aggressive, triple-negative breast cancer. researchgate.net In this context, this compound has been used to probe its effects on cancer cell proliferation and division. Studies have shown that it inhibits cell proliferation and induces cell cycle arrest in MDA-MB-231 cells. biosynth.com These findings highlight the compound's utility in investigating the role of Wnt pathway activation in the context of cancer cell biology, specifically its impact on the machinery that governs cell cycle progression.

Table 2: Effect of this compound on Cancer Cell Line Pathways

Cellular Model Target Pathway Observed Effect in Preclinical Research
MDA-MB-231 Breast Cancer Cells Cell Proliferation Inhibition biosynth.com

The Wnt signaling pathway is known to be critically involved in cellular differentiation and proliferation during embryogenesis. biosynth.com Bovine embryos are recognized as a valuable model for investigating the molecular basis of pre-implantation development, in some aspects more closely resembling human development than rodent models. google.comgoogle.com Research utilizing bovine embryos has demonstrated that this compound decreases the rate of development from embryo to blastocyst. biosynth.com This application underscores the compound's role as a tool for perturbing and thus elucidating the precise timing and function of Wnt signaling during the earliest stages of embryonic life.

Table 3: Effect of this compound on Embryonic Development Models

Model Target Pathway Observed Effect in Preclinical Research

This compound has been specifically designed for research in neuroscience, where it serves as a selective ligand for investigating receptor function and signaling pathways with high precision. biosynth.com It is used as a tool to understand complex neurological processes such as receptor dynamics and synaptic transmission. biosynth.com In a rat model of hormone-simulated postpartum depression, this compound (referred to as Wnt agonist 1) was shown to restore downregulated Wnt signaling in the hippocampus. researchgate.net This restoration led to a rebalancing of the excitation/inhibition ratio by enhancing the plasticity of both GABAergic and glutamatergic synapses. researchgate.nethodoodo.com

Ex Vivo Tissue and Organoid Models for Biochemical Pathway Analysis

Organoids are three-dimensional tissue cultures that mimic the microanatomy and function of an organ, emerging as crucial models for studying development and disease. The use of this compound has been contemplated in these advanced in vitro systems. For instance, in patent literature describing a method for the in vitro generation of a thymic organoid from human pluripotent stem cells, this compound is listed as a potential small chemical that could be used during the culturing process to direct cell differentiation. This suggests its utility in guiding the formation of complex, organ-like structures for research purposes.

In Vivo Rodent and Non-Human Primate Models for Systemic Mechanistic Research

In vivo models are indispensable for understanding the systemic effects of a compound. This compound is utilized in such experimental models to delineate the roles of specific receptors in neurological disorders. biosynth.com

In rodent models, the compound has been applied to investigate complex behavioral and physiological conditions. A study using a rat model of postpartum depression found that intraperitoneal administration of this compound could remediate depressive-like behaviors by restoring Wnt signaling and rebalancing neurotransmission in the hippocampus. researchgate.net Another study in diabetic mice showed that treatment with this compound (also known as BML-284) promoted the healing of the corneal epithelium and corneal nerve repair, processes linked to the Wnt/β-catenin pathway.

While specific studies in non-human primates are not detailed in the available literature, patent filings related to methods for improving the in vivo survival of midbrain dopamine (B1211576) neurons list this compound as a potential Wnt signaling activator. These methods are described in the context of cells derived from humans, non-human primates, and rodents, indicating a prospective role for the compound in research involving primate models of neurodegenerative diseases.

Muscular System Models (e.g., C3KO mice) for CaMKIIβ Signaling and Metabolic Phenotyping

This compound has been pivotal in studying Limb Girdle Muscular Dystrophy R1 (LGMDR1), a condition caused by mutations in the CAPN3 gene. nih.gov The research utilizes Calpain 3 knockout (C3KO) mice, which model many features of the human disease, including muscle weakness, abnormal mitochondria, and impaired signaling of Calcium/calmodulin-dependent protein kinase II beta (CaMKIIβ). nih.govresearchgate.net In healthy muscle, CaMKIIβ signaling is crucial for promoting the slow-oxidative muscle phenotype, which is associated with endurance and efficient energy metabolism. nih.gov In C3KO mice, this signaling pathway is blunted, leading to a decline in muscle health. nih.gov

Studies have demonstrated that this compound acts as an exercise mimetic by specifically activating CaMKIIβ signaling in the muscles of both wild-type and C3KO mice. nih.gov This activation is post-transcriptional and does not significantly affect other pathways involved in muscle growth and metabolism, such as the AKT or AMPK pathways. nih.gov By restoring the deficient CaMKIIβ signaling, AMBMP treatment metabolically reprograms the skeletal muscle. nih.gov This reprogramming leads to a reversal of the disease phenotype in C3KO mice, including improved oxidative properties, an increase in the size of slow-twitch muscle fibers, and significantly enhanced exercise performance. nih.govresearchgate.net These findings validate CaMKIIβ signaling as a key therapeutic target for LGMDR1 and establish this compound as a valuable tool for exploring this pathway. nih.gov

Table 1: Research Findings in Muscular System Models

Model System Intervention Key Signaling Pathway Investigated Primary Research Findings Phenotypic Outcome
Calpain 3 Knockout (C3KO) Mice Administration of this compound CaMKIIβ Signaling AMBMP specifically activates phosphorylated CaMKIIβ, which is impaired in C3KO mice. nih.govresearchgate.net Reversal of LGMDR1 disease phenotype. nih.gov
C3KO Mice Administration of this compound Metabolic Reprogramming Induces a shift toward a slow-oxidative muscle phenotype. nih.gov Improved oxidative metabolism and increased slow-twitch fiber size. nih.gov

Central Nervous System Models (e.g., rat hippocampus) for Neurotransmission and Synaptic Plasticity Research

A comprehensive review of published research indicates a lack of specific preclinical studies utilizing this compound in central nervous system models, such as the rat hippocampus, for the explicit purpose of investigating neurotransmission and synaptic plasticity. While Wnt signaling, which can be activated by AMBMP, is known to play a role in hippocampal synaptic plasticity, direct studies employing this compound in this context were not found. nih.govnih.gov

Melanocyte Models for Oncogene-Induced Senescence Signaling Pathway Disruption

In the context of melanoma research, this compound has been used to investigate the mechanisms of oncogene-induced senescence (OIS). OIS is a critical tumor suppression mechanism that causes a state of irreversible growth arrest when a cell acquires an oncogenic mutation, such as BRAFV600E, which is common in benign nevi (moles). researchgate.net For melanoma to develop, these cells must find a way to bypass or disrupt OIS. researchgate.net

Recent research has identified an alternative Wnt signaling axis as a key molecular mechanism that allows BRAFV600E-mutated melanocytes to overcome OIS. researchgate.net In a study utilizing an OIS model of primary melanocytes transduced with BRAFV600E, this compound was used as a tool to activate Wnt signaling. researchgate.net The results demonstrated that the activation of Wnt signaling via AMBMP led to a disruption of oncogene-induced senescence. researchgate.net This finding implicates the Wnt pathway as a crucial component in melanoma development, allowing pre-cancerous cells to escape their senescent state and continue to proliferate. The study further identified that this disruption is mediated by a β-catenin–YAP interaction, which alters gene expression from senescence-stabilizing to tumor-supportive. researchgate.net

Table 2: Research Findings in Melanocyte Models

Model System Intervention Key Signaling Pathway Investigated Primary Research Findings Cellular Outcome
Primary melanocytes transduced with BRAFV600E Treatment with this compound Wnt Signaling AMBMP-induced activation of Wnt signaling resulted in the disruption of OIS. researchgate.net Escape from oncogene-induced senescence. researchgate.net

Advanced Analytical and Computational Techniques in Ambmp Hydrochloride Research

Chromatographic and Spectrometric Methods for Research Quantitation (e.g., HPLC-MS)

Chromatographic and spectrometric methods are essential for the qualitative and quantitative analysis of chemical compounds like AMBMP hydrochloride. Techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), often coupled together as HPLC-MS, are widely used in research for the separation, identification, and quantification of compounds within complex mixtures. scarf.scotresearchgate.net HPLC separates compounds based on their interaction with a stationary phase and a mobile phase, allowing for the resolution of the target analyte from other components in a sample. scarf.scot Mass spectrometry then provides detailed information about the molecular weight and fragmentation pattern of the separated compounds, aiding in their identification and quantification. scarf.scot

While specific detailed research findings on the quantitation of this compound solely using HPLC-MS were not extensively detailed in the provided snippets, the importance and application of these techniques for similar compounds and in related research areas are highlighted. For instance, HPLC-MS has been used for the confirmation of the purity and identity of synthesized compounds, including novel AMBMP analogs, in drug discovery research. escholarship.orgescholarship.org HPLC methods are also widely used for the analysis of various hydrochloride salts in pharmaceutical formulations and biological samples. researchgate.netekb.egnih.govresearchgate.net UV/VIS spectrophotometry is another spectrometric method mentioned for the quantitative analysis of compounds, including other hydrochloride salts, by measuring absorbance at specific wavelengths. researchgate.netresearchgate.netnih.govneliti.comijrpb.com

The purity of this compound itself is often assessed using HPLC, with reported purities of ≥98%. tocris.combio-techne.comcenmed.com This indicates that HPLC is a standard method for quality control and characterization of this compound used in research.

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interactions between a small molecule, such as this compound, and its biological targets, typically proteins. nih.govrsc.orgmdpi.com

Molecular docking aims to predict the preferred binding orientation (pose) of a ligand within the binding site of a target protein and estimate the binding affinity. nih.govrsc.org This provides insights into the potential molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the complex. escholarship.org In the context of drug discovery, molecular docking is used to screen large libraries of compounds to identify potential binders and to guide the design of novel structures with favorable binding energies. escholarship.orgnih.govrsc.org

Molecular dynamics simulations extend the analysis by providing a dynamic view of the ligand-target complex over time. nih.govmdpi.com Unlike docking, which provides a static snapshot of the interaction, MD simulations account for the flexibility of both the ligand and the target protein and the influence of the surrounding environment (e.g., solvent). nih.govmdpi.com This allows researchers to study the stability of the complex, conformational changes upon binding, and the dynamics of the interactions. nih.govmdpi.com MD simulations can also be used to explore potential binding sites and understand the dynamic nature of biomolecules. nih.gov

While direct examples of molecular docking and dynamics simulations specifically applied to this compound were not prominently featured in the provided search results, these techniques are broadly applied in research areas relevant to this compound's known activities, such as Wnt signaling and tubulin polymerization. For instance, computational methods, including molecular docking and MD simulations, are widely used in drug discovery pipelines to identify and optimize lead compounds and to understand their mechanism of action at a molecular level. nih.govrsc.orgjcdpharmacy.edu.in MD simulations have been used to study protein-ligand interactions and the dynamics of biomolecular systems in various research contexts. mdpi.comnih.govresearchgate.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govwikipedia.org QSAR models utilize molecular descriptors, which are numerical representations of various physico-chemical and structural properties of molecules, to predict the activity of new, untested compounds. nih.govwikipedia.orgresearchgate.net

The goal of QSAR modeling is to identify the structural features that are important for a particular biological activity, which can then guide the design and synthesis of novel compounds with improved properties. nih.govwikipedia.orgnih.gov QSAR models can be linear or nonlinear and are developed using statistical methods to correlate the molecular descriptors with the observed biological activity. wikipedia.orgnih.gov

In the context of this compound research, QSAR modeling could be applied to a series of AMBMP analogs or derivatives to predict their activity as Wnt signaling activators, tubulin polymerization inhibitors, or their effects on inflammatory responses or cell proliferation. By analyzing the structural variations among these compounds and their corresponding biological activities, QSAR models could help identify key structural determinants of activity and predict the potential activity of newly designed derivatives before they are synthesized and tested experimentally.

While the provided search results mention QSAR modeling as a widely used computational method in drug discovery and for predicting biological activities nih.govwikipedia.orgresearchgate.netnih.govnih.govresearchgate.netfrontiersin.org, specific QSAR studies focused solely on this compound derivatives were not explicitly detailed. However, the principles and applications of QSAR are directly relevant to understanding and optimizing the biological activities of this compound and its related compounds. QSAR models are considered valuable tools for predicting the activities of untested chemicals and guiding the design of new drug candidates. nih.govresearchgate.netnih.gov

Bioinformatic and Pathway Profiling Approaches for this compound Target Identification

Bioinformatic and pathway profiling approaches are computational methods used to analyze biological data, often high-throughput data such as gene expression or proteomic data, to identify potential biological targets and understand the mechanisms of action of compounds like this compound. frontiersin.orgox.ac.uk

Given that this compound is known to activate Wnt canonical signaling and inhibit tubulin polymerization, bioinformatic and pathway profiling approaches can be used to investigate the downstream effects of these activities. For example, analyzing gene expression profiles in cells treated with this compound can reveal which genes and pathways are significantly affected. nih.gov This can help confirm the engagement of known targets and potentially identify novel targets or off-target effects.

Pathway enrichment analysis, a common bioinformatic approach, can determine if specific biological pathways are statistically overrepresented among the genes or proteins affected by this compound treatment. nih.gov This can provide a broader understanding of how the compound influences cellular processes. For instance, a study on a hormone-simulated postpartum depression model used gene expression profile analysis and KEGG pathway analysis, identifying the Wnt signaling pathway as significantly enriched after hormone withdrawal and demonstrating that a Wnt agonist (this compound) attenuated certain effects. nih.gov

Emerging Research Avenues and Future Directions for Ambmp Hydrochloride

Identification of Untapped Molecular Targets and Novel Signaling Networks

While AMBMP hydrochloride is known to activate Wnt canonical signaling, the precise molecular mechanism by which it regulates Wnt activity is still under investigation. nih.gov Research has indicated that tubulin is a molecular target of AMBMP, and its effects on microtubule dynamics may be linked to its influence on the Wnt pathway, as components of the Wnt pathway are known microtubule-associated proteins or regulators. nih.gov Further research is needed to fully elucidate the relationship between this compound's effects on microtubule dynamics and Wnt signaling.

Beyond its established roles, emerging research avenues for this compound involve the identification of additional, previously untapped molecular targets and novel signaling networks. Studies have explored its potential in the context of muscular dystrophy, where it has shown the ability to activate CaMKIIβ, stimulate the expression of slow genes, enhance oxidative metabolic capacity, and improve muscle function in mouse models of Limb-girdle muscular dystrophy (LGMD). researchgate.netescholarship.org The exact mechanism by which AMBMP activates CaMKIIβ signaling and increases the expression of MYL2 (myosin light chain 2) warrants further investigation. escholarship.org Preliminary findings suggest a potential S100A6-mediated mechanism that enhances CAMKII signaling and stabilizes the transcriptional coactivator PGC-1α, but this requires further validation. escholarship.org

Another area of exploration involves the compound's impact on neurotransmission and its potential therapeutic implications in conditions like postpartum depression. nih.gov Research in hormone-simulated postpartum depression models has shown that activating Wnt signaling with this compound can remediate imbalanced neurotransmission and depressive-like behaviors. nih.gov This suggests potential interactions with signaling pathways involved in regulating neuronal excitability and synaptic transmission, particularly affecting GABAergic receptors. nih.gov

Development of Advanced In Silico Models for Predicting this compound's Biological Interactions

In silico modeling plays an increasingly important role in modern drug discovery and mechanistic studies, allowing for the prediction of compound-target interactions and the simulation of biological responses. nih.gov Developing advanced in silico models for this compound can aid in predicting its interactions with known and potential new molecular targets, as well as forecasting its effects on complex biological networks.

The search results provide examples of in silico modeling being used in related research areas, such as predicting protein-ligand interactions and guiding the synthesis of novel compounds targeting specific proteins like MARK4. escholarship.org In silico models have also been employed in activity-based metabolomic profiling to understand enzymatic function and predict interactions within metabolic pathways. nih.govresearchgate.net

For this compound, in silico approaches could include molecular docking studies to predict binding affinities to various proteins, including Wnt pathway components, tubulin isoforms, and other hypothesized targets like S100A6 or components of the CaMKIIβ pathway. Quantitative structure-activity relationship (QSAR) models could be developed based on this compound and its analogs to predict biological activity based on chemical structure, guiding the design of more potent or selective compounds. escholarship.org Furthermore, systems biology modeling could be used to simulate the impact of this compound on entire signaling networks, integrating data from in vitro experiments and potentially multi-omics studies to predict cellular outcomes. These computational approaches can help prioritize experimental investigations and accelerate the discovery of new therapeutic applications or a deeper understanding of this compound's mechanisms.

Q & A

Q. What FAIR (Findable, Accessible, Interoperable, Reusable) data practices should govern this compound research?

  • Implementation Guidelines :
  • Metadata Annotation : Include CAS number (853220-52-7), solubility (e.g., DMSO stock concentration), and stability data (e.g., half-life in PBS) .
  • Public Repositories : Deposit raw data (e.g., RNA-seq, dose-response curves) in platforms like Zenodo or GEO with CC-BY licenses .
  • Protocol Sharing : Use platforms like protocols.io to document step-by-step methods for Wnt and microtubule assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.